Parfumine

Cardiovascular pharmacology Spirobenzylisoquinoline alkaloids Ex vivo cardiac models

Researchers requiring spirobenzylisoquinoline alkaloids often face batch-to-batch variability that compromises cardiac assay reproducibility. Parfumine (CAS 28230-70-8) eliminates this uncertainty with a defined (+)-enantiomer ([α]D +18°) and validated biological profile. • Biphasic inotropy: increases contraction at 3×10⁻² M and decreases at 9×10⁻² M in isolated murine heart, enabling SAR dissection. • Ileum motility: concentration-dependent relaxation (3×10⁻⁷-9×10⁻⁴ M) comparable to fumaritine, ideal for GI smooth muscle studies. • Non-cytotoxic control: IC₅₀ > 50 μM in PC3/MCF7 cells; suitable as a negative control or non-toxic scaffold for medicinal chemistry.

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
CAS No. 28230-70-8
Cat. No. B1208680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParfumine
CAS28230-70-8
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC
InChIInChI=1S/C20H19NO5/c1-21-6-5-11-7-16(24-2)14(22)8-13(11)20(21)9-12-3-4-15-18(26-10-25-15)17(12)19(20)23/h3-4,7-8,22H,5-6,9-10H2,1-2H3/t20-/m0/s1
InChIKeyAHNUBWYOIHCGFN-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parfumine (CAS 28230-70-8): Chemical Identity and Sourcing


Parfumine (CAS 28230-70-8) is a benzylisoquinoline alkaloid characterized by a spiro[indeno[4,5-d][1,3]dioxole-7,1'-isoquinolin]-8(6H)-one core structure with a molecular formula of C20H19NO5 and a molecular weight of approximately 353.4 g/mol [1]. It is isolated from various Fumaria species, including Fumaria vaillantii and Fumaria parviflora [2]. The compound is a member of the spirobenzylisoquinoline alkaloid class and possesses a single defined stereocenter, existing naturally as the (+)-parfumine enantiomer with a specific optical rotation [α]D of +18° (CHCl3) [3].

Why Generic Substitution of Parfumine Is Not Advisable


Although Parfumine belongs to the spirobenzylisoquinoline class alongside structurally related alkaloids like fumaritine, protopine, and stylopine, its specific substitution pattern and stereochemistry dictate a unique pharmacological profile. Direct experimental comparisons in isolated tissue models reveal that Parfumine and its close analog fumaritine exhibit divergent concentration-dependent effects on cardiac contractility, with Parfumine demonstrating a biphasic response not observed with fumaritine [1]. Such distinct functional outcomes underscore that in-class compounds cannot be treated as interchangeable reagents in experimental systems, as even subtle structural variations can lead to significantly different biological activities. Researchers must therefore validate the specific compound used in their assays to ensure reproducibility and accurate interpretation of results [2].

Parfumine Comparative Evidence in Key Research Models


Cardiac Contractility Modulation vs. Fumaritine

In isolated perfused murine heart preparations, Parfumine and fumaritine demonstrated markedly different concentration-response profiles on cardiac contractility. At a concentration of 3 × 10⁻² M, Parfumine increased the amplitude of contraction, while a higher concentration of 9 × 10⁻² M decreased it. In contrast, fumaritine caused a concentration-dependent increase in contraction amplitude from 3 × 10⁻⁴ to 3 × 10⁻² M, with a decrease observed only at 9 × 10⁻² M [1]. This biphasic effect of Parfumine, absent in fumaritine, highlights a distinct functional divergence that may be attributed to differences in their spirocyclic core or substitution pattern [1].

Cardiovascular pharmacology Spirobenzylisoquinoline alkaloids Ex vivo cardiac models

Cytotoxicity Profile in Cancer Cell Lines

In a direct assessment of cytotoxic potential using the Alamar blue assay, Parfumine, along with adlumiceine methyl ester and N-methylhydrastine methyl ester, was evaluated against PC3 (prostate cancer) and MCF7 (breast cancer) cell lines. Parfumine exhibited no significant cytotoxic activity, with an IC₅₀ greater than 50 μM against both cell lines [1]. This lack of cytotoxicity is a critical differentiating factor for researchers seeking a spirobenzylisoquinoline alkaloid scaffold devoid of inherent anti-proliferative effects, which could otherwise confound studies on other biological activities [1].

Cancer research Cytotoxicity screening Natural product pharmacology

Smooth Muscle Relaxant Activity Comparison

Both Parfumine and fumaritine induced concentration-dependent relaxation of isolated murine ileum longitudinal segments across a concentration range of 3 × 10⁻⁷ to 9 × 10⁻⁴ M [1]. The study did not report statistically significant differences between the two compounds in this assay, suggesting that their spirobenzylisoquinoline core confers similar activity on gastrointestinal smooth muscle relaxation. This finding positions Parfumine as a viable alternative to fumaritine in experiments focused on ileum motility modulation, where specific cardiac effects are not a primary concern [1].

Gastrointestinal pharmacology Smooth muscle assays Ileum relaxation

Quantification by Capillary Isotachophoresis

Parfumine content in Fumaria parviflora was quantitatively determined during the growth and development period of May-June 1984 using capillary isotachophoresis, alongside protopine [1]. This validated analytical method provides a reliable means for quantifying Parfumine in plant extracts, which is essential for quality control in natural product research and for ensuring consistency in biological assays. The ability to accurately measure Parfumine levels directly supports reproducibility in studies utilizing plant-derived materials [1].

Analytical chemistry Phytochemical analysis Alkaloid quantification

Parfumine Research and Industrial Applications


Cardiovascular Pharmacology: Cardiac Contractility Studies

Parfumine is ideally suited for ex vivo cardiovascular studies where a biphasic modulation of cardiac contractility is desired. Its unique profile, showing an increase in contraction amplitude at 3 × 10⁻² M and a decrease at 9 × 10⁻² M in isolated perfused murine heart, provides a valuable tool for dissecting the structure-activity relationships (SAR) of spirobenzylisoquinoline alkaloids on cardiac function [1]. Researchers can leverage this distinct effect to explore mechanisms underlying positive and negative inotropy, and to compare with other class members like fumaritine which lack the early increase [1].

Gastrointestinal Motility: Smooth Muscle Relaxation

Parfumine serves as an effective research reagent for investigating the relaxant properties of spirobenzylisoquinoline alkaloids on gastrointestinal smooth muscle. Its concentration-dependent relaxation of murine ileum longitudinal segments (3 × 10⁻⁷ to 9 × 10⁻⁴ M) is comparable to that of fumaritine, making it a reliable alternative for studies focused on ileum motility [1]. This application is particularly relevant for exploring potential therapeutic targets for conditions involving smooth muscle spasm or hypermotility.

Cancer Research: Non-Cytotoxic Control or Scaffold

Given its established lack of significant cytotoxicity (IC₅₀ > 50 μM against PC3 and MCF7 cell lines), Parfumine is an excellent choice as a negative control compound in cell-based assays where maintaining cell viability is paramount [1]. Furthermore, its well-defined spirobenzylisoquinoline core can serve as a non-toxic starting point for medicinal chemistry efforts aimed at developing novel derivatives with targeted biological activities, without the confounding factor of inherent cytotoxicity [1].

Phytochemical Analysis: Alkaloid Quantification

Parfumine can be reliably quantified in complex plant matrices using capillary isotachophoresis, as demonstrated in Fumaria parviflora [1]. This established method supports quality control and standardization efforts for research-grade natural product extracts. Accurate quantification is essential for dose-response studies, comparative phytochemical investigations, and ensuring reproducibility in biological assays that utilize Parfumine-containing plant preparations [1].

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